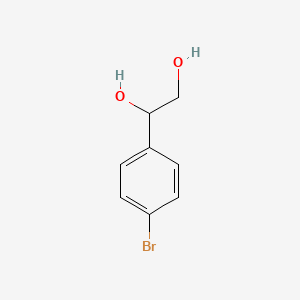

1-(4-Bromophenyl)ethane-1,2-diol

描述

Significance of 1,2-Diols as Chiral Building Blocks and Intermediates in Organic Synthesis

The utility of 1,2-diols is particularly pronounced in asymmetric synthesis, where chiral diols serve as valuable building blocks for the construction of complex, stereochemically defined molecules. acs.orgacs.org Their two hydroxyl groups provide handles for further functionalization, allowing for the introduction of new stereocenters with high levels of control. fiveable.me Chiral 1,2-diols are integral to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. acs.org They can also act as chiral ligands or auxiliaries in stereoselective reactions, influencing the stereochemical outcome of transformations. acs.orgorganic-chemistry.org The ability to synthesize enantiomerically pure diols is a critical challenge and a major focus of modern organic synthesis. acs.org

Overview of Dihydroxylation Methodologies for Alkene Conversion to Vicinal Diols

The primary method for synthesizing vicinal diols is through the dihydroxylation of alkenes, a process that involves the addition of two hydroxyl groups across a carbon-carbon double bond. chemistrylearner.comchemistrysteps.com These methods can be broadly categorized into metal-free and catalytic procedures, each with distinct advantages and applications. Dihydroxylation can proceed through two different stereochemical pathways: syn-dihydroxylation, where the hydroxyl groups add to the same face of the double bond, and anti-dihydroxylation, where they add to opposite faces. libretexts.org

In recent years, there has been a growing interest in developing metal-free dihydroxylation methods to avoid the toxicity and cost associated with heavy metal reagents. rsc.org One approach involves the use of cyclic acyl peroxides, such as cyclobutane (B1203170) malonoyl peroxide, which can effectively dihydroxylate a range of alkenes. acs.orgnih.gov These reactions often proceed with syn-selectivity. nih.gov Another strategy employs hypervalent iodine reagents in the presence of an acid catalyst to achieve syn-diacetoxylation, which can then be hydrolyzed to the diol. rsc.org Furthermore, electrochemical methods have emerged as a sustainable approach for the dihydroxylation of unactivated alkenes without the need for transition metals. researchgate.net

Catalytic dihydroxylation methods are widely used due to their efficiency and selectivity. wikipedia.org The most prominent among these are osmium-catalyzed reactions, such as the Sharpless asymmetric dihydroxylation, which provides a reliable route to chiral syn-diols with high enantioselectivity. wikipedia.orgthieme-connect.com To mitigate the toxicity and expense of osmium tetroxide, these reactions are typically performed using catalytic amounts of the metal in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.orglumenlearning.com

Manganese-based catalysts are also effective for syn-dihydroxylation. wikipedia.org Iron-catalyzed systems, inspired by the action of Rieske dioxygenase enzymes, have been developed for the asymmetric syn-dihydroxylation of alkenes using hydrogen peroxide as the oxidant. thieme-connect.comacs.org For anti-dihydroxylation, a common two-step procedure involves the epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide. libretexts.org

Contextualization of 1-(4-Bromophenyl)ethane-1,2-diol within Aromatic Diol Research

Aromatic diols, which feature hydroxyl groups attached to a side chain of an aromatic ring, are an important class of compounds with applications in materials science and medicinal chemistry. york.ac.ukmdpi.com They can serve as monomers for the synthesis of polyesters and polyurethanes, imparting rigidity and specific thermal properties to the resulting polymers. york.ac.ukmdpi.com The study of the interaction of aromatic diols with surfaces, such as titanium dioxide, is also an active area of research. rsc.org

This compound fits within this context as a specific example of an aromatic diol. The presence of the bromine atom on the phenyl ring provides a site for further chemical modification through cross-coupling reactions, enhancing its versatility as a synthetic intermediate. The diol functionality, combined with the aromatic and halogenated features, makes this compound a subject of interest in the exploration of new chemical entities with potential biological activity. Research on related polycyclic aromatic hydrocarbon diols has been conducted to understand their metabolism and interaction with enzymes. acs.orgnih.gov

Research Objectives and Scope for this compound

The primary research interest in this compound lies in its potential as a versatile building block in organic synthesis. The presence of the chiral center at the benzylic position, the vicinal diol moiety, and the brominated aromatic ring offer multiple points for structural elaboration. The synthesis of its enantiopure forms, (R)- and (S)-1-(4-bromophenyl)ethane-1,2-diol, is of particular importance for its application in the development of chiral drugs and materials. nih.govsigmaaldrich.com Investigations into its reactivity, particularly in reactions that exploit its unique combination of functional groups, are crucial for expanding its synthetic utility. For instance, related structures have been explored as precursors to antimitotic agents for breast cancer treatment. mdpi.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.com |

| CAS Number | 92093-23-7 epa.govcalpaclab.com |

| IUPAC Name | This compound nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-bromophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPJGAWPRHNQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456928 | |

| Record name | 1-(4-bromophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92093-23-7 | |

| Record name | 1-(4-bromophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 4 Bromophenyl Ethane 1,2 Diol

Established Synthetic Pathways to 1-(4-Bromophenyl)ethane-1,2-diol and Related Aromatic Diols

The synthesis of this compound and analogous aromatic diols is primarily achieved through pathways that construct the ethane-1,2-diol backbone from a suitable aromatic precursor. These methods often involve the controlled oxidation and reduction of key functional groups.

Derivation from 4-Bromobenzaldehyde (B125591)

4-Bromobenzaldehyde serves as a common and readily available starting material for synthesizing related diol structures, such as 1,2-bis(4-bromophenyl)ethane-1,2-diol (B13993065), through reductive coupling reactions. evitachem.com While direct synthesis of this compound from 4-bromobenzaldehyde can be envisioned through a multi-step process, a more direct route involves the initial formation of an α-hydroxy ketone intermediate.

One plausible pathway involves the conversion of 4-bromobenzaldehyde to 2-bromo-1-(4-bromophenyl)ethan-1-one, which can then be hydrolyzed to 2-hydroxy-1-(4-bromophenyl)ethan-1-one. Subsequent reduction of this α-hydroxy ketone yields the target diol. Another approach is the reaction of 4-bromobenzaldehyde with a cyanide source to form a cyanohydrin, which can then be hydrolyzed and reduced.

An aldol (B89426) condensation reaction between acetophenone (B1666503) and 4-bromobenzaldehyde is another method to create a precursor, 4-bromochalcone, which can be further modified to yield the diol structure. odinity.com

Use of Titanium Reagents in One-Pot Reactions

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer an efficient strategy for producing diols. researchgate.net Titanium-based reagents are notably used in one-pot reactions for the synthesis of 1,2-bis(4-bromophenyl)ethane-1,2-diol from 4-bromobenzaldehyde. evitachem.com This type of reaction, known as a pinacol (B44631) coupling, involves the reductive coupling of an aldehyde or ketone in the presence of a metal.

In a typical procedure, a mixture of 4-bromobenzaldehyde and a low-valent titanium reagent is refluxed for several hours under an inert atmosphere. evitachem.com The resulting diastereomeric mixture of the diol is then purified. This methodology highlights the effectiveness of one-pot procedures in streamlining the synthesis of aromatic diols. evitachem.comresearchgate.net Titanium-based nanoparticles have also been explored as catalysts in one-pot reactions for synthesizing complex organic molecules. nih.gov

Reduction of Carbonyl Compounds to Alcohols and Diols

The reduction of carbonyl compounds is a fundamental transformation in the synthesis of alcohols and diols. Specific precursors containing carbonyl groups can be selectively reduced to form the 1,2-diol moiety of the target compound.

Vicinal diols can be synthesized through the reduction of α-diketones (or 1,2-diketones). For the target compound, this would involve the reduction of 1-(4-bromophenyl)ethane-1,2-dione. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. The two adjacent ketone groups are reduced to hydroxyl groups, forming the vicinal diol. Biocatalytic strategies, using enzymes like ketoreductases, have also been developed for the stereoselective reduction of benzils (1,2-diaryl-1,2-diketones) to the corresponding diols. acs.org

The most direct pathway to this compound is the reduction of its corresponding α-hydroxy ketone precursor, 2-hydroxy-1-(4-bromophenyl)ethan-1-one. This transformation specifically targets the ketone functional group for reduction to a secondary alcohol, leaving the existing hydroxyl group intact.

Standard reducing agents like sodium borohydride (NaBH₄) are effective for this purpose. For instance, in a related synthesis, a ketone was reduced to a secondary alcohol using sodium borohydride to yield the final product. mdpi.com This method is widely applicable for converting α-hydroxy ketones to their corresponding 1,2-diols.

For the synthesis of specific stereoisomers (enantiomers) of this compound, asymmetric reduction methods are employed. These techniques are crucial when a single enantiomer of the diol is required, for example, in pharmaceutical applications.

Catalytic Asymmetric Hydrogenation: A powerful method for the enantioselective reduction of α-hydroxy aromatic ketones is asymmetric hydrogenation. nih.gov This involves using a chiral transition metal catalyst. For example, an isoelectronic Cp*Ir(OTf)(MsDPEN) complex has been shown to be highly effective for the hydrogenation of various α-hydroxy aromatic ketones, producing 1-aryl-1,2-ethanediols with up to 99% enantiomeric excess (ee). nih.govacs.org The reaction is typically carried out in a solvent like methanol (B129727) under hydrogen pressure. nih.gov

| Substrate (α-Hydroxy Ketone) | Product (1-Aryl-1,2-ethanediol) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| α-Hydroxyacetophenone | (R)-1-Phenyl-1,2-ethanediol | 96% | 97% |

| 4'-CH₃-substituted Ketone | (R)-4b | 94% | Quantitative |

| 3'-CF₃-substituted Ketone | (R)-4c | 97% | Quantitative |

Data sourced from studies on MsDPEN–CpIr-catalyzed hydrogenation.* nih.gov

Biocatalytic Reduction: Enzymes, particularly ketoreductases and dehydrogenases, offer a green and highly selective alternative for producing chiral diols. acs.org These biocatalysts can reduce α-hydroxy ketones with high stereoselectivity. For example, butanediol (B1596017) dehydrogenase from Bacillus clausii can catalyze the asymmetric reduction of certain α-hydroxy ketones to the corresponding (R,R)-diols. nih.gov Whole-cell redox processes are also employed to achieve high yields and enantiomeric excesses in the reduction of diketones and α-hydroxy ketones. acs.org

Oxazaborolidine-Catalyzed Reduction (CBS Reduction): The CBS reduction uses a chiral oxazaborolidine catalyst with a stoichiometric reducing agent like borane (B79455) to convert prochiral ketones to chiral secondary alcohols enantioselectively. nih.govwikipedia.org This method is well-established for the asymmetric reduction of a wide range of ketones, including aromatic ketones. nih.gov

Stereoselective Synthesis of Optically Pure Enantiomers

The generation of optically pure enantiomers of this compound is crucial for its application in the synthesis of chiral drugs and other biologically active molecules. Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer over the other.

A prominent strategy for achieving enantioselectivity in the synthesis of vicinal diols, such as this compound, involves the asymmetric dihydroxylation of the corresponding styrene (B11656), 4-bromostyrene (B1200502). While specific examples detailing the synthesis of both (R)- and (S)-1-(4-bromophenyl)ethane-1,2-diol are available through commercial suppliers, the underlying synthetic methodologies often rely on established asymmetric dihydroxylation protocols. These methods typically employ a chiral catalyst to direct the stereochemical outcome of the reaction.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer a more efficient and sustainable route to this compound by using a small amount of a catalyst to drive the reaction, which can be regenerated and reused. These approaches are at the forefront of modern synthetic chemistry.

Chiral Iodine(III) Catalysis for Diacetoxylation

A powerful method for the enantioselective synthesis of vicinal diols is the diacetoxylation of alkenes using chiral hypervalent iodine(III) catalysts. nih.govmdpi.com This approach involves the in situ generation of a chiral iodine(III) species from a chiral iodoarene precursor and an oxidant. nih.gov The chiral catalyst then facilitates the addition of two acetate (B1210297) groups across the double bond of a styrene derivative, such as 4-bromostyrene, to produce a diacetate precursor of this compound. Subsequent hydrolysis of the diacetate yields the desired diol.

The enantioselectivity of this process is attributed to the formation of a chiral environment around the iodine(III) center, often involving intramolecular hydrogen bonding within the catalyst structure. nih.gov This asymmetric environment dictates the facial selectivity of the attack on the alkene. Research has demonstrated that a variety of para-substituted styrenes can be effectively diacetoxylated with high enantiomeric excesses (ee). mdpi.com

Table 1: Enantioselective Diacetoxylation of Styrenes using a Chiral Iodine(I/III) Catalyst mdpi.com

| Substrate | Product | Enantiomeric Excess (% ee) |

|---|---|---|

| Styrene | 1-Phenylethane-1,2-diyl diacetate | 84 |

| 4-Methylstyrene | 1-(p-Tolyl)ethane-1,2-diyl diacetate | 94 |

| 4-Methoxystyrene | 1-(4-Methoxyphenyl)ethane-1,2-diyl diacetate | 92 |

Biocatalytic Methods Utilizing Carbonyl Reductases

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral alcohols. Carbonyl reductases (also known as ketoreductases) are enzymes that can catalyze the reduction of a ketone to a secondary alcohol with high stereoselectivity. nih.gov The synthesis of optically pure this compound can be envisaged through the stereoselective reduction of an appropriate α-hydroxy ketone precursor, such as 2-hydroxy-1-(4-bromophenyl)ethan-1-one.

While specific studies on the use of carbonyl reductases for the synthesis of this compound are not extensively documented, the broad substrate scope of many of these enzymes suggests their potential applicability. mdpi.com Carbonyl reductases have been successfully employed in the synthesis of various chiral alcohols, often with excellent enantiomeric excess. nih.gov The selection of the appropriate enzyme and reaction conditions is critical to achieving the desired stereoisomer. For instance, some carbonyl reductases exhibit anti-Prelog selectivity, yielding the (S)-alcohol, while others follow the Prelog rule to give the (R)-alcohol. mdpi.com

Transition Metal-Catalyzed Deoxydehydration (DODH) Precursors

This compound serves as a precursor in transition metal-catalyzed deoxydehydration (DODH) reactions. This process involves the removal of two hydroxyl groups from a vicinal diol to form an alkene. Rhenium-based catalysts, in the presence of a reductant, have been shown to effectively convert this compound into 4-bromostyrene with high conversion and yield.

This reaction highlights the utility of this compound as a starting material for the synthesis of valuable vinyl arenes.

Table 2: Deoxydehydration of 1-(4-Bromophenyl)-1,2-ethanediol

| Catalyst System | Product | Conversion (%) | Yield (%) |

|---|

Advanced Synthetic Protocols and Future Directions

The development of more efficient, selective, and sustainable methods for the synthesis of this compound remains an active area of research.

Development of Novel Catalyst Systems for Enhanced Selectivity and Yield

Future advancements in the synthesis of this compound will likely focus on the design and application of novel catalyst systems. A promising area of research is the development of new chiral hypervalent iodine reagents. For instance, the introduction of C-N axial chirality in iodoarenes has led to the creation of new organocatalysts for stereoselective oxidative transformations. These catalysts have shown promise in the α-functionalization of ketones and could potentially be adapted for the asymmetric dihydroxylation or related transformations of 4-bromostyrene with improved enantioselectivity and yields. The exploration of metal-free catalytic systems and the use of biodegradable and recoverable catalysts are also emerging trends that align with the principles of green chemistry. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-1-(4-Bromophenyl)ethane-1,2-diol |

| (S)-1-(4-Bromophenyl)ethane-1,2-diol |

| 4-Bromostyrene |

| 1-Phenylethane-1,2-diyl diacetate |

| 1-(p-Tolyl)ethane-1,2-diyl diacetate |

| 1-(4-Methoxyphenyl)ethane-1,2-diyl diacetate |

| 1-(4-Fluorophenyl)ethane-1,2-diyl diacetate |

| 2-Hydroxy-1-(4-bromophenyl)ethan-1-one |

| 4-Bromobenzaldehyde |

| 1,2-bis(4-bromophenyl)ethane-1,2-diol |

| 2,6-Dimethylpyridinium perrhenate |

Mechanistic Investigations of Reaction Pathways

The formation of this compound from 4-bromostyrene is most effectively carried out via Sharpless asymmetric dihydroxylation. This powerful method allows for the enantioselective synthesis of vicinal diols from prochiral alkenes. organic-chemistry.orgnih.gov

The reaction mechanism of the Sharpless asymmetric dihydroxylation commences with the formation of a complex between osmium tetroxide and a chiral ligand (2). This is followed by a [3+2]-cycloaddition with the alkene, 4-bromostyrene (3), to yield a cyclic intermediate (4). Subsequent hydrolysis of this intermediate liberates the desired diol (5) and the reduced osmate (6). A stoichiometric oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst, thus allowing for a catalytic cycle. organic-chemistry.orgwikipedia.org Theoretical studies have indicated that the [3+2] cycloaddition pathway is energetically more favorable than a stepwise [2+2] addition followed by rearrangement. organic-chemistry.org

The key to the enantioselectivity of the Sharpless dihydroxylation lies in the use of chiral quinine (B1679958) ligands, typically dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives. These ligands create a chiral environment around the osmium tetroxide, directing the osmylation to a specific face of the alkene and thus controlling the absolute stereochemistry of the newly formed stereocenters. nih.govwikipedia.org

An alternative mechanistic pathway to vicinal diols involves an electrooxidative strategy. This method proceeds through the electrochemical oxidation of the alkene, followed by a nucleophilic attack. For instance, the use of N,N-dimethylformamide (DMF) as a nucleophile in the presence of trifluoroacetic acid (TFA) can lead to the formation of a formyl-protected syn-1,2-diol. The proposed mechanism involves the capture of a carbocation intermediate by the trifluoroacetate (B77799) ion, which directs the high syn-diastereoselectivity. nih.gov

Chemo- and Diastereoselectivity Control in Diol Synthesis

The control of chemo- and diastereoselectivity is paramount in the synthesis of complex molecules containing multiple functional groups and stereocenters. In the context of synthesizing this compound, these aspects are primarily addressed during the dihydroxylation of 4-bromostyrene or the reduction of a precursor α-hydroxy ketone.

Chemoselectivity:

In substrates containing multiple double bonds, the Sharpless asymmetric dihydroxylation exhibits high chemoselectivity, favoring the oxidation of the more electron-rich alkene. wikipedia.org For instance, in a molecule with both an isolated double bond and one in conjugation with an electron-withdrawing group, the isolated, more nucleophilic double bond would be preferentially dihydroxylated. youtube.com This principle allows for the selective synthesis of the desired diol even in the presence of other potentially reactive sites.

Diastereoselectivity:

The diastereoselectivity in the synthesis of this compound can be controlled through two main strategies:

Substrate-controlled diastereoselectivity: When a chiral center is already present in the vicinity of the reacting center, it can influence the stereochemical outcome of the reaction. However, in the case of the Sharpless asymmetric dihydroxylation, the reagent control exerted by the chiral ligand is typically dominant over substrate control. youtube.com

Reagent-controlled diastereoselectivity: This is the most common and effective method for controlling the diastereomeric outcome.

During Dihydroxylation: The choice of the chiral ligand in the Sharpless asymmetric dihydroxylation is the primary determinant of the product's stereochemistry. The commercially available "AD-mix" reagents contain the osmium catalyst, a stoichiometric oxidant, and either a (DHQ)₂PHAL (in AD-mix-α) or a (DHQD)₂PHAL (in AD-mix-β) ligand. These pre-packaged reagents provide reliable and high levels of enantioselectivity for the synthesis of either enantiomer of the diol. organic-chemistry.orgnih.gov

During Reduction of an α-Hydroxy Ketone: An alternative approach to diastereoselective diol synthesis involves the reduction of an α-hydroxy ketone precursor, such as 1-hydroxy-1-(4-bromophenyl)acetophenone. The diastereoselectivity of this reduction can be controlled by the choice of reducing agent and chelating agents.

The Narasaka–Prasad reduction employs a boron chelating agent like BBu₂OMe with a reducing agent such as sodium borohydride (NaBH₄) to produce syn-diols with high selectivity. The boron agent forms a six-membered cyclic intermediate with the β-hydroxy ketone, which directs the hydride attack from the less hindered face to yield the syn product. wikipedia.org

Conversely, the Evans–Saksena reduction utilizes a different boron reagent to facilitate an intramolecular hydride delivery, resulting in the formation of the anti-diol. wikipedia.org

The following table summarizes the expected stereochemical outcomes based on the chosen synthetic strategy:

| Synthetic Strategy | Key Reagents | Expected Stereochemical Outcome |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α ((DHQ)₂PHAL ligand) | (S)-1-(4-Bromophenyl)ethane-1,2-diol |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β ((DHQD)₂PHAL ligand) | (R)-1-(4-Bromophenyl)ethane-1,2-diol |

| Narasaka-Prasad Reduction of α-hydroxy ketone | BBu₂OMe, NaBH₄ | syn-1-(4-Bromophenyl)ethane-1,2-diol |

| Evans-Saksena Reduction of α-hydroxy ketone | Different Boron Reagent | anti-1-(4-Bromophenyl)ethane-1,2-diol |

The diastereoselective reduction of chiral α-ketoamides derived from proline esters has also been shown to be influenced by the solvent system, with mixed hydroxylic and non-hydroxylic solvents leading to higher asymmetric induction in some cases. rsc.org This highlights the importance of reaction conditions in controlling stereoselectivity.

Stereochemical Investigations of 1 4 Bromophenyl Ethane 1,2 Diol

Enantiomeric Forms and Chiral Recognition

1-(4-Bromophenyl)ethane-1,2-diol is a chiral compound due to the presence of a stereocenter at the carbon atom bonded to the hydroxyl group and the bromophenyl group. Consequently, it exists as a pair of enantiomers: (R)-1-(4-Bromophenyl)ethane-1,2-diol and (S)-1-(4-Bromophenyl)ethane-1,2-diol. These molecules are non-superimposable mirror images of each other. The racemic mixture, containing equal amounts of both enantiomers, is also commonly available. epa.govcalpaclab.comamericanelements.com

The (R)-enantiomer has been cataloged with specific identifiers and properties, as detailed in public chemical databases. nih.gov

Table 1: Properties of (1R)-1-(4-Bromophenyl)ethane-1,2-diol

| Property | Value |

|---|---|

| IUPAC Name | (1R)-1-(4-bromophenyl)ethane-1,2-diol |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| CAS Number | 179914-06-8 |

| SMILES | C1=CC(=CC=C1C@HO)Br |

Data sourced from PubChem. nih.gov

Chiral recognition, the process of distinguishing between enantiomers, is fundamental for their separation and for studying their distinct biological and chemical properties. Key methods for the chiral recognition and resolution of such diols include:

Enzymatic Resolution: Lipases are often used for the enantioselective acylation of racemic diols. The enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted. This method can achieve high enantioselectivity, allowing for the separation of the resulting ester from the unreacted diol enantiomer. researchgate.net

Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful tools for separating and quantifying enantiomers. Enantioselective GC, for instance, can separate enantiomers by using a chiral stationary phase, allowing for the determination of the enantiomeric composition of a sample. nih.gov

Determination of Absolute Configuration of Chiral 1,2-Diols

Determining the absolute configuration (the R/S designation) of a chiral center is a critical step in stereochemical analysis. For vicinal diols like this compound, several methods are employed.

One widely used technique is NMR spectroscopy using chiral derivatizing agents , such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The racemic diol is reacted with an enantiomerically pure sample of the MTPA chloride to form diastereomeric esters. Because diastereomers have different physical properties, their corresponding nuclei exhibit different chemical shifts in the NMR spectrum. An empirically derived model allows for the assignment of the absolute configuration based on the differences observed in the ¹H or ¹⁹F NMR spectra of these diastereomeric esters. researchgate.net

Another powerful method is enantioselective gas chromatography . This technique is particularly useful when authentic samples of both pure enantiomers can be synthesized. The absolute configuration of an unknown sample can be determined by comparing its retention time to those of the known (R) and (S) standards. This comparison, often through co-injection with the synthetic samples, provides definitive assignment of the stereochemistry. nih.gov

Diastereomeric Mixtures and Their Separation

When a compound with one or more chiral centers, like this compound, reacts with another chiral molecule, a mixture of diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties, such as polarity, boiling points, and solubility, which allows for their separation using standard laboratory techniques. rsc.orglongdom.org

The separation of diastereomers is a common strategy for obtaining enantiomerically pure compounds from a racemic mixture, a process known as chemical resolution. For example, reacting racemic this compound with an enantiomerically pure chiral acid would produce a mixture of two diastereomeric esters, which can then be separated.

Table 2: Common Techniques for Separating Diastereomeric Mixtures

| Separation Method | Principle | Notes |

|---|---|---|

| Column Chromatography | Separation is based on the differential adsorption of diastereomers to a stationary phase (e.g., silica (B1680970) gel) due to differences in polarity. | This is the most common and versatile method for separating diastereomers. rsc.org |

| Fractional Crystallization | Separation is based on differences in the solubility of diastereomers in a particular solvent. One diastereomer crystallizes out of solution while the other remains dissolved. | This method can be effective for large-scale separations. longdom.org |

| Mechanical Separation | In rare cases where diastereomers form visibly distinct crystals, they can be separated manually under a microscope. rsc.org | This technique is not broadly applicable but highlights the fundamental physical differences between diastereomers. rsc.org |

It is noteworthy that while diastereomers are separable in principle, the separation can sometimes be challenging. The polarity difference may be too small for an effective separation by Thin Layer Chromatography (TLC) or column chromatography. rsc.org

Impact of Stereochemistry on Reactivity and Applications

The specific three-dimensional arrangement of atoms in a chiral molecule, its stereochemistry, has a profound impact on its chemical reactivity and its function in various applications, particularly in asymmetric synthesis and pharmacology.

Asymmetric Synthesis: Enantiomerically pure chiral diols are valuable building blocks in asymmetric catalysis. nih.gov A single enantiomer of this compound can be used as a starting material to synthesize other chiral molecules with a specific, desired stereochemistry. The spatial orientation of its hydroxyl groups can direct the approach of reagents, leading to high stereoselectivity in subsequent chemical transformations.

Biological Activity: The interaction of small molecules with biological systems, such as enzymes and receptors, is highly dependent on stereochemistry. It is common for only one enantiomer of a chiral drug or bioactive compound to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Given its classification as a potential "Protein Degrader Building Block," the stereochemistry of this compound would be critical for its efficacy, as only one enantiomer would be expected to fit correctly into the chiral binding site of a target protein. calpaclab.com

Reactivity: The stereochemistry can influence the rate and outcome of chemical reactions. In enzymatic reactions, for example, a lipase (B570770) will show a high preference for reacting with one enantiomer over the other, a direct consequence of the enzyme's chiral active site. researchgate.net This differential reactivity is the basis for kinetic resolution, a powerful method for separating enantiomers.

Advanced Spectroscopic and Structural Characterization of 1 4 Bromophenyl Ethane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-(4-Bromophenyl)ethane-1,2-diol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the carbon skeleton and the attached protons can be obtained.

¹H NMR Analysis

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. In a typical spectrum, the aromatic protons on the bromophenyl group appear as a set of multiplets in the downfield region, usually between δ 7.2 and 7.5 ppm. The protons of the ethane-1,2-diol moiety are observed further upfield. The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-OH) show distinct signals, often as multiplets due to spin-spin coupling. The hydroxyl protons (-OH) can appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.2-7.5 | Multiplet |

| Methine (CH) | ~4.5-5.0 | Multiplet |

| Methylene (CH₂) | ~3.4-3.7 | Multiplet |

| Hydroxyl (OH) | Variable | Broad Singlet |

¹³C NMR Analysis

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. The carbon atoms of the 4-bromophenyl group typically resonate in the aromatic region (δ 120-145 ppm). The carbon atom to which the bromine is attached (C-Br) shows a characteristic chemical shift. The two carbon atoms of the ethane-1,2-diol group, being attached to electronegative oxygen atoms, are found further downfield compared to simple alkanes.

| Carbon | Chemical Shift (δ, ppm) |

| C-Br (Aromatic) | ~121 |

| Aromatic CH | ~128-132 |

| Aromatic C (quaternary) | ~143 |

| CH-OH | ~74 |

| CH₂-OH | ~68 |

DEPT-135 and 2D NMR Techniques (e.g., ¹H-¹H, ¹H-¹³C)

Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net In the DEPT-135 spectrum of this compound, the CH and CH₃ groups would appear as positive signals, while the CH₂ groups would show negative signals. researchgate.netlibretexts.org Quaternary carbons are not observed in a DEPT-135 spectrum. libretexts.org

Two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. A ¹H-¹H COSY spectrum would show correlations between the methine and methylene protons of the diol chain, as well as between adjacent aromatic protons. The ¹H-¹³C HSQC spectrum links each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be seen for the molecular ion and any bromine-containing fragments. nist.gov High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular formula by providing a highly accurate mass measurement. rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. nist.gov Other significant peaks include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-O stretching vibrations. The C-Br stretching frequency is typically observed in the lower frequency region of the spectrum. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

| Functional Group | IR Absorption (cm⁻¹) |

| O-H (stretch, H-bonded) | 3200-3600 (broad) |

| C-H (aromatic stretch) | 3000-3100 |

| C-H (aliphatic stretch) | 2850-3000 |

| C=C (aromatic stretch) | 1450-1600 |

| C-O (stretch) | 1000-1250 |

| C-Br (stretch) | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 4-bromophenyl group is the primary chromophore in this compound. The UV-Vis spectrum would be expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the benzene (B151609) ring. The presence of the bromine atom and the hydroxyl groups can cause a slight shift in the absorption maxima compared to unsubstituted benzene.

: A Note on Available Data

A comprehensive search of scientific literature and chemical databases has been conducted to gather information for a detailed article on the chemical compound this compound, with a specific focus on its advanced spectroscopic and structural characterization. The intended article was structured to elaborate on its X-ray crystallography and diffraction analysis, including molecular structure elucidation in the solid state, crystal packing, intermolecular interactions, and conformational analysis.

Despite extensive investigation across multiple academic and chemical database sources, a published peer-reviewed study containing the experimental single-crystal X-ray diffraction data for this compound could not be located. Consequently, the specific details required to populate the outlined sections—such as precise bond lengths, bond angles, dihedral angles, and comprehensive analysis of intermolecular forces like hydrogen bonding and π-π stacking in the solid state—are not available in the public domain.

While information regarding the synthesis, and other general properties of this compound and related compounds exists, the specific, in-depth crystallographic analysis required for the requested article has not been found. This includes a search for Crystallographic Information Files (CIF), which are the standard format for reporting crystal structure data.

Therefore, it is not possible to generate the requested scientific article with the specified focus and level of detail at this time due to the absence of the necessary primary research data.

Computational and Theoretical Studies on 1 4 Bromophenyl Ethane 1,2 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 1-(4-Bromophenyl)ethane-1,2-diol, a comprehensive DFT study would provide fundamental insights into its structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

No specific optimized geometric parameters or conformational analysis data for this compound are available in the published literature.

Vibrational Spectra Simulation and Comparison with Experimental Data

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra.

A theoretical vibrational analysis for this compound would involve:

Calculating the harmonic vibrational frequencies corresponding to each normal mode.

Visualizing the atomic motions for each frequency to assign them to specific functional groups (e.g., O-H stretch, C-O stretch, C-Br stretch, aromatic C-H bend).

Comparing the calculated spectrum with experimental IR or Raman spectra to validate the accuracy of the computational model (functional and basis set).

This comparison helps confirm that the calculated minimum-energy structure is correct and allows for a detailed interpretation of the experimental spectral data.

While experimental IR spectra may be available in databases, a detailed computational simulation and mode-by-mode comparison for this compound have not been published.

Electronic Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.govdiva-portal.org It is the standard method for calculating the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands seen in UV-Visible spectroscopy.

For this compound, a TD-DFT analysis would identify the key electronic transitions, such as π→π* transitions within the bromophenyl ring, and determine their energies. These calculations are often performed in different solvents using models like the Polarizable Continuum Model (PCM) to simulate solvatochromic effects.

Published TD-DFT calculations detailing the electronic transitions, excited states, and simulated UV-Vis spectrum for this compound could not be located.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.govijcce.ac.ir It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different regions.

Electron-rich regions (negative potential), typically found around electronegative atoms like oxygen, are shown in red and are indicative of sites for electrophilic attack.

Electron-poor regions (positive potential), usually around hydrogen atoms, are shown in blue and represent sites for nucleophilic attack.

Neutral regions are shown in green.

An MEP map of this compound would highlight the negative potential around the oxygen atoms of the diol group and the potential influence of the electron-withdrawing bromine atom on the aromatic ring's charge distribution.

No specific MEP map or analysis for this compound is available in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. tandfonline.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons, acting as a nucleophile. Its energy is related to the ionization potential.

LUMO : Represents the ability of a molecule to accept electrons, acting as an electrophile. Its energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. FMO analysis for this compound would involve visualizing the distribution of these orbitals and calculating the energy gap to predict its reactive nature.

Specific HOMO, LUMO, and energy gap values for this compound have not been reported in computational studies.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.

The key insights from NBO analysis come from examining the "off-diagonal" elements of the Fock matrix, which represent delocalization and hyperconjugative interactions. For this compound, NBO analysis could quantify:

The stability arising from electron delocalization between the phenyl ring and the substituents.

Intramolecular hydrogen bonding between the two hydroxyl groups of the diol moiety.

The strengths of various bonds and the charge distribution across the atoms.

A detailed NBO analysis describing the intramolecular charge transfer and hyperconjugative interactions for this compound is not present in the available literature.

Hyperpolarizability Calculations for Optical Properties

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules, such as hyperpolarizability, are crucial for the development of new materials for optoelectronic applications. These properties are governed by the molecule's response to an external electric field. While no specific hyperpolarizability calculations for this compound have been reported, studies on related aromatic compounds provide insight into the likely factors that would influence its NLO properties.

The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl groups on the phenyl ring system are expected to create a degree of intramolecular charge transfer, which is a key requirement for significant NLO activity. Computational methods, typically employing Density Functional Theory (DFT), would be used to calculate the first hyperpolarizability (β). Such calculations would involve optimizing the molecular geometry and then computing the NLO properties at various levels of theory and basis sets to ensure accuracy. The results would indicate the potential of this molecule for applications in areas like frequency doubling or optical switching.

Molecular Mechanics (MM) and Force Field Studies

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. It is a powerful tool for studying the conformational landscape and steric effects in molecules the size of this compound.

Energy Minimization and Steric Effects

An energy minimization study of this compound, using a suitable force field (e.g., MMFF94, UFF), would identify the most stable, low-energy conformations of the molecule. This process involves systematically adjusting the atomic coordinates to find a minimum on the potential energy surface. The primary factors influencing the conformation would be the steric hindrance between the bulky bromophenyl group and the ethane-1,2-diol side chain, as well as the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The dihedral angles around the C-C bond of the ethane (B1197151) moiety would be of particular interest, as their rotation would define the relative orientation of the phenyl ring and the hydroxyl groups.

Quantum Chemical Methods for Structure and Reactivity Prediction

Quantum chemical methods, particularly DFT, provide a more accurate description of the electronic structure and reactivity of molecules compared to molecular mechanics. These methods are invaluable for predicting a range of molecular properties.

For this compound, DFT calculations could be used to obtain a precise three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Furthermore, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical stability and reactivity. A smaller gap generally implies higher reactivity. Mapping the electrostatic potential onto the electron density surface would reveal the regions most susceptible to electrophilic and nucleophilic attack.

Theoretical Studies of Derivatives and Related Compounds

While specific theoretical studies on derivatives of this compound are not found in the literature, research on other brominated phenyl derivatives offers a comparative framework. For instance, computational studies on brominated phenols and their derivatives are available, often focusing on their environmental fate and toxicity. These studies utilize computational methods to predict properties that are relevant to their biological activity and degradation pathways.

A theoretical study of derivatives of this compound would likely involve modifying the functional groups to modulate its electronic and steric properties. For example, replacing the bromine atom with other halogens or with electron-donating or -withdrawing groups would systematically alter the molecule's properties. Similarly, esterification or etherification of the diol functionality would lead to a new class of derivatives with different solubility and reactivity profiles. Computational analysis of such a library of virtual compounds would be a powerful approach to screen for molecules with desired properties for specific applications in materials science or medicinal chemistry.

Chemical Reactivity and Derivatization of 1 4 Bromophenyl Ethane 1,2 Diol

Reactions Involving Hydroxyl Groups

The adjacent primary and secondary hydroxyl groups on the ethane (B1197151) bridge are key sites for derivatization. Their reactivity is characteristic of alcohols, allowing for transformations that can modify the molecule's polarity, steric profile, and potential for further reactions.

Esterification

The hydroxyl groups of 1-(4-bromophenyl)ethane-1,2-diol can be readily converted to esters through reaction with carboxylic acids or, more efficiently, with more reactive acylating agents like acyl chlorides and acid anhydrides. chemguide.co.uk The reaction with an acyl chloride is vigorous at room temperature, while reactions with acid anhydrides are typically slower and may require gentle heating. chemguide.co.ukchemguide.co.uk

Depending on the stoichiometry of the acylating agent, either mono- or di-esterification can be achieved. The secondary hydroxyl group is generally less reactive than the primary one due to steric hindrance, which can allow for selective mono-acylation under controlled conditions. These esterification reactions produce the corresponding ester derivatives and a byproduct, which is either hydrogen chloride (from acyl chlorides) or a carboxylic acid (from anhydrides). chemguide.co.uk

Table 1: Representative Esterification Reactions

| Reactant | Acylating Agent | Expected Product(s) |

|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | 2-(4-Bromophenyl)-2-hydroxyethyl acetate (B1210297) and/or 1-(4-Bromophenyl)ethane-1,2-diyl diacetate |

| This compound | Acetic Anhydride ((CH₃CO)₂O) | 2-(4-Bromophenyl)-2-hydroxyethyl acetate and/or 1-(4-Bromophenyl)ethane-1,2-diyl diacetate |

Oxidation to Carbonyls

The alcohol functionalities of this compound can be oxidized to form various carbonyl compounds. The specific product depends on the choice of oxidizing agent and the reaction conditions.

Selective Oxidation: Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC), can selectively oxidize the secondary alcohol to a ketone, yielding 1-(4-bromophenyl)-2-hydroxyethan-1-one .

Full Oxidation: Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, can lead to more extensive oxidation. This can result in the formation of the α-diketone, 1-(4-bromophenyl)ethane-1,2-dione , or potentially lead to cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

The presence of two distinct alcohol groups (primary and secondary) offers the potential for regioselective oxidation, a common strategy in the synthesis of complex molecules.

Deoxydehydration to Alkenes

A significant reaction of vicinal diols is deoxydehydration (DODH), which converts the diol into an alkene. This transformation involves the removal of both hydroxyl groups to form a carbon-carbon double bond. chemicalbook.com For this compound, this reaction yields 4-bromostyrene (B1200502) , a valuable monomer and synthetic intermediate. chemicalbook.comsigmaaldrich.comcymitquimica.com

The reaction is typically catalyzed by metal-oxo complexes, such as those of rhenium, in the presence of a reductant. Research has demonstrated the successful conversion of this compound to 4-bromostyrene with high yield and selectivity. chemicalbook.com

Table 2: Deoxydehydration of this compound to 4-Bromostyrene

| Catalyst | Reductant | Product | Yield | Reference |

|---|

Reactions Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile handle for modifying the aromatic portion of the molecule. As an aryl halide, it is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions and can be transformed into other functional groups.

Suzuki Coupling and Other Cross-Coupling Reactions

The bromophenyl group is an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming methods in modern organic synthesis. nobelprize.orgfishersci.ca

The Suzuki-Miyaura coupling is a prominent example, reacting an aryl halide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. lumenlearning.com Reacting this compound via a Suzuki coupling would replace the bromine atom with a new carbon-based substituent, forming complex biaryl structures while preserving the diol functionality. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. lumenlearning.comyoutube.com

Table 3: Typical Components for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ + Ligand |

| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF) |

Beyond the Suzuki reaction, the bromophenyl moiety can participate in other important cross-coupling reactions:

Heck Coupling: Reaction with an alkene to form a substituted alkene. cymitquimica.comlumenlearning.com

Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine, replacing the bromine with a nitrogen-based group. organic-chemistry.orgnih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

Stille Coupling: Reaction with an organostannane reagent. lumenlearning.com

These reactions highlight the compound's potential as a scaffold for building molecular complexity.

Formation of Cyclic Derivatives (e.g., Dioxolanes)

The 1,2-diol moiety of this compound is a key functional group that readily participates in cyclization reactions to form five-membered heterocyclic rings. The most common of these are dioxolanes, which are cyclic acetals or ketals.

The formation of a dioxolane derivative from this compound involves the reaction of the diol with an aldehyde or a ketone under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction is a standard method for the protection of 1,2-diols or, conversely, for the protection of carbonyl groups. organic-chemistry.org The reaction proceeds via the nucleophilic attack of the hydroxyl groups of the diol onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable five-membered dioxolane ring. guidechem.com A Dean-Stark apparatus is often used to remove the water as it forms, driving the equilibrium towards the product. organic-chemistry.org

For instance, reacting this compound with a ketone such as acetone, in the presence of an acid catalyst like p-toluenesulfonic acid, would yield 2,2-dimethyl-4-(4-bromophenyl)-1,3-dioxolane. Similarly, reaction with an aldehyde like formaldehyde (B43269) would produce 4-(4-bromophenyl)-1,3-dioxolane. google.com The general scheme for this acid-catalyzed reaction is well-established. researchgate.net

Table 1: Examples of Dioxolane Formation from 1,2-Diols

| Diol Reactant | Carbonyl Reactant | Product |

| Ethylene Glycol | Benzaldehyde | 2-Phenyl-1,3-dioxolane |

| Ethylene Glycol | Acetone | 2,2-Dimethyl-1,3-dioxolane |

| 1,2-Propanediol | Formaldehyde | 4-Methyl-1,3-dioxolane |

This table illustrates the general reaction pattern for the formation of dioxolanes from various 1,2-diols and carbonyl compounds, analogous to the reactivity of this compound. google.com

These cyclic derivatives are not only important as protected intermediates in multi-step syntheses but also have applications in their own right, for example, as chiral auxiliaries in asymmetric synthesis if the starting diol is enantiomerically pure.

Advanced Research Applications of 1 4 Bromophenyl Ethane 1,2 Diol

Applications in Pharmaceutical Synthesis and Drug Development

The distinct chemical characteristics of 1-(4-Bromophenyl)ethane-1,2-diol make it a valuable component in the field of drug discovery and development. Its utility spans from serving as a foundational structure to being a key intermediate in creating complex bioactive molecules.

As a Scaffold for Drug Development

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as a robust scaffold in drug development. evitachem.com The presence of the bromophenyl group offers a site for modification through cross-coupling reactions, while the diol provides opportunities for esterification or etherification. This dual functionality allows for the systematic alteration of the molecule's properties, such as solubility, lipophilicity, and target-binding affinity. The compound has been identified as a "Protein Degrader Building Block," indicating its role in the development of new therapeutic modalities like proteolysis-targeting chimeras (PROTACs) that hijack the cell's natural protein disposal systems to eliminate disease-causing proteins. calpaclab.com

Intermediate in the Synthesis of Bioactive Compounds

The 4-bromophenyl moiety is a key feature in various pharmacologically active agents. This structural element is present in compounds designed to act as anticancer and antimicrobial agents. nih.govrsc.orgresearchgate.net For instance, research has shown that quinoline-1,3,4-oxadiazole hybrids containing a 4-bromophenyl group exhibit significant cytotoxic activities against cancer cell lines and can inhibit microbial growth. nih.govrsc.orgresearchgate.net Specifically, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential as multi-target agents against both cancer and microbial infections. nih.govrsc.orgresearchgate.net These studies underscore the importance of the 4-bromophenyl structural unit, for which this compound can serve as a key synthetic precursor.

The following table outlines the bioactivity of certain compounds that feature the 4-bromophenyl group, illustrating the therapeutic potential of scaffolds derived from this family of molecules.

| Compound Class | Target | Biological Activity | Reference |

|---|---|---|---|

| Quinoline-oxadiazole hybrids | EGFR Tyrosine Kinase | Antiproliferative activity against HepG2 and MCF-7 cancer cell lines with IC50 values ranging from 0.137–0.583 µg/mL. rsc.org | rsc.org |

| Quinoline-oxadiazole hybrids | Microbial DNA Gyrase | Potent inhibitory activity against S. aureus, E. coli, and C. albicans. nih.gov | nih.gov |

Development of Biological Probes

Biological probes are essential tools for visualizing and understanding complex biological processes in real-time. Fluorescent probes, in particular, allow for the sensitive and specific detection of biomolecules and cellular events. nih.gov The structure of this compound contains elements that are conducive to the design of such probes. The bromophenyl group can be a key component in a fluorophore system or act as a recognition site. The bromine atom itself can influence the photophysical properties of a molecule or serve as a handle for further chemical modification to attach reporter groups or targeting moieties. nih.gov While direct synthesis of a probe from this specific diol is not extensively documented, the principles of probe design support its potential use. For example, the diol functionality could be used to link the bromophenyl core to a fluorescent reporter, creating a sensor where interaction with a target analyte modulates the fluorescence signal. mdpi.com

Contributions to Materials Science

The reactivity of the diol group and the properties imparted by the brominated aromatic ring allow this compound to be a contributor to the development of new materials.

Synthesis of Polymers

Diols are fundamental monomers in the synthesis of polyesters and polyethers through step-growth polymerization. osti.govresearchgate.net this compound, with its two hydroxyl groups, can react with dicarboxylic acids or their derivatives to form polyesters. evitachem.com The presence of the bulky and rigid bromophenyl group in the polymer backbone would be expected to influence the material's properties, such as its thermal stability, mechanical strength, and refractive index. The bromine atom also increases the polymer's density and can impart flame-retardant properties. While the use of this specific diol in commercial polymers is not widespread, related structures are used to create specialized polymers. nsf.govuva.nl The principles of polyester (B1180765) synthesis suggest that this compound is a viable candidate for creating novel polymers with tailored characteristics. mdpi.com

Additives for Material Property Modification

The incorporation of small molecules as additives is a common strategy to modify and enhance the properties of bulk materials. A closely related compound, 1,2-Bis(4-bromophenyl)ethane-1,2-diol (B13993065), is noted for its use as an additive to modify material properties. evitachem.com By extension, this compound could serve a similar function. The polar diol groups can interact with polymer chains through hydrogen bonding, potentially acting as a plasticizer or altering the miscibility of polymer blends. The bromophenyl group, being dense and electron-rich, can modify the optical and flame-retardant properties of the host material. For example, the incorporation of brominated compounds is a well-established method for improving the fire resistance of plastics and other flammable materials.

Use in Catalysis Research and Development

The utility of this compound in catalysis is primarily centered on its potential as a precursor for chiral ligands and auxiliaries, which are crucial for controlling the stereochemical outcome of chemical reactions.

Chiral 1,2-diols are a cornerstone in the design of ligands for asymmetric catalysis. alfachemic.com These diols can act as bidentate ligands, coordinating to a metal center to create a well-defined chiral environment that forces a reaction to proceed with high enantioselectivity. nih.gov While this compound can itself act as a simple ligand, its true value lies in its capacity as a modifiable scaffold.

The presence of the 4-bromophenyl group is key, providing a reactive "handle" for synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Researchers can replace the bromine atom with a wide array of other functional groups. This allows for the systematic synthesis of a library of related ligands, where the steric and electronic properties are fine-tuned to optimize catalyst performance for a specific reaction. For instance, coupling with another aromatic unit could create a more rigid, bi-aryl type ligand structure similar to the highly successful BINOL or TADDOL scaffolds. nih.govnih.gov

The general strategy involves reacting the diol with a metal precursor to form a chiral catalyst. This catalyst is then used in reactions such as asymmetric additions, hydrogenations, or cycloadditions to produce enantiomerically enriched products. nih.govresearchgate.net

Table 1: Potential Asymmetric Reactions Using Ligands Derived from Chiral Diols

| Reaction Type | Description | Potential Metal Catalyst |

|---|---|---|

| Allylation | Addition of an allyl group to aldehydes or ketones. | Boron (B), Copper (Cu) |

| Hydrogenation | Reduction of a double bond or carbonyl group. | Rhodium (Rh), Ruthenium (Ru) |

| Diels-Alder Reaction | A [4+2] cycloaddition to form six-membered rings. | Copper (Cu), Chromium (Cr) |

| Alkylation | Addition of an alkyl group (e.g., dialkylzinc) to an aldehyde. | Titanium (Ti), Zinc (Zn) |

| Cyclopropanation | Formation of a cyclopropane (B1198618) ring from an alkene. | Copper (Cu), Rhodium (Rh) |

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product molecule. Chiral 1,2-diols are frequently used for this purpose. researchgate.net

This compound is well-suited to function as a chiral auxiliary. It can be reacted with a prochiral ketone or aldehyde to form a chiral acetal (B89532) or ketal. The bulky bromophenyl group of the auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face with high diastereoselectivity. sfu.ca Once the desired stereocenter has been created on the substrate, the auxiliary can be cleaved by hydrolysis and potentially recovered for reuse. wikipedia.org This approach is a powerful and reliable method for controlling stereochemistry in complex molecule synthesis. sfu.ca

Role in Mechanistic Studies of Organic Reactions

Understanding the precise sequence of bond-making and bond-breaking events—the reaction mechanism—is fundamental to organic chemistry. The specific structural features of this compound make it a valuable probe for such investigations.

The bromine atom serves multiple roles in mechanistic elucidation:

Heavy-Atom Labeling : As a heavy atom, bromine scatters X-rays effectively. If the diol or a derivative is used in a reaction that yields a crystalline product, X-ray crystallography can be used to determine the product's three-dimensional structure and absolute stereochemistry unambiguously. This information is often critical for confirming a proposed mechanistic pathway.

Electronic Probe : The bromine atom is electron-withdrawing, which can influence the rate and regioselectivity of reactions at the diol or phenyl ring. By comparing the reactivity of this compound with its non-brominated or otherwise substituted analogues (e.g., with methoxy (B1213986) or nitro groups), researchers can perform Hammett analysis to quantify electronic effects and gain insight into the transition state of the rate-determining step.

Reactive Tracer : The carbon-bromine bond can participate directly in reactions. It can be a site for radical reactions, or the bromide can act as a leaving group in nucleophilic substitution reactions. sci-hub.se Studying the fate of the bromine atom can provide direct evidence for specific reaction pathways, such as those involving bromine radicals or organometallic intermediates. nih.gov

Table 2: Structural Features of this compound for Mechanistic Studies

| Feature | Relevance to Mechanistic Studies |

|---|---|

| Chiral 1,2-Diol | Allows for the study of stereoselective and stereospecific reactions (e.g., pinacol (B44631) rearrangement, epoxide formation). |

| Bromine Atom | Serves as a heavy-atom label for X-ray crystallography, an electronic probe for kinetic studies, and a reactive site. |

| Aromatic Ring | Can be used to study electrophilic aromatic substitution or reactions influenced by aromatic stacking interactions. |

Enzyme-Catalyzed Reactions and Biochemical Assays

Biocatalysis leverages the high efficiency and selectivity of enzymes for chemical transformations. mdpi.com this compound is a suitable substrate for probing the activity and selectivity of various enzyme classes, particularly oxidoreductases.

The secondary alcohol group within the diol is a potential target for alcohol dehydrogenases (ADHs) and alcohol oxidases (AlcOxs). mdpi.comlibretexts.org These enzymes catalyze the oxidation of alcohols to corresponding ketones or aldehydes. Introducing this compound into a biochemical assay can serve several purposes:

Screening for Novel Enzymes : It can be used as a test substrate to screen microbial cultures or environmental samples for new enzymes with novel activities.

Substrate Specificity Studies : By comparing the reaction rate with that of other alcohols, researchers can map the substrate scope of a particular enzyme and understand how the bulky, halogenated phenyl group is accommodated within the enzyme's active site.

Enantioselective Transformations : As a racemic mixture, the diol can be used for the kinetic resolution of its enantiomers. An enantioselective enzyme will preferentially oxidize one enantiomer (e.g., the (R)-enantiomer) to the corresponding ketone, leaving the unreacted (S)-enantiomer in high enantiomeric purity. mdpi.com

The bromophenyl group is also advantageous for assay development, as its aromaticity allows for easy detection and quantification of the substrate and product using UV-Vis spectrophotometry.

Table 3: Potential Enzyme-Catalyzed Reactions

| Enzyme Class | Reaction | Potential Outcome |

|---|---|---|

| Alcohol Dehydrogenase (ADH) | Oxidation of the secondary alcohol to a ketone using NAD⁺/NADP⁺. | Kinetic resolution of enantiomers; synthesis of chiral hydroxy ketones. |

| Alcohol Oxidase (AlcOx) | Oxidation of the secondary alcohol using molecular oxygen. | Synthesis of the corresponding ketone. |

| Epoxide Hydrolase | (Hypothetical reverse reaction) Ring-opening of a corresponding epoxide. | Probing enzyme selectivity in forming the diol from its epoxide precursor. |

| Dioxygenase | (Hypothetical) Hydroxylation of the aromatic ring. | Study of aromatic ring functionalization by enzymes. |

Conclusion and Future Perspectives in 1 4 Bromophenyl Ethane 1,2 Diol Research

Summary of Key Research Advances

Research into 1-(4-Bromophenyl)ethane-1,2-diol has led to significant progress in understanding its synthesis and potential uses. The compound is characterized by the molecular formula C8H9BrO2 and an average mass of 217.062 g/mol . epa.gov It exists as a white powder and is soluble in organic solvents such as dichloromethane (B109758) and methanol (B129727). evitachem.com

Key advancements have been made in the synthesis of this diol. One common method involves the reaction of 4-bromobenzaldehyde (B125591) with titanium-based catalysts, often under an inert atmosphere to prevent unwanted side reactions. evitachem.com Purification is typically achieved through techniques like silica (B1680970) gel column chromatography or crystallization. evitachem.com The synthesis of related structures, such as 1-(4-bromophenyl)ethanone oxime, has also been well-documented, providing alternative routes to similar chemical scaffolds. orgsyn.org

The stereochemistry of this compound has also been a focus of research, with both the (R)- and (S)-enantiomers being commercially available. synthonix.comachemblock.comsigmaaldrich.comsigmaaldrich.com This availability is crucial for investigating the stereospecific interactions of the compound in various applications.

From an applications perspective, this compound is recognized as a valuable building block in several areas. It is particularly noted for its potential in pharmaceuticals as a scaffold for drug development and in material science for the synthesis of polymers. evitachem.com The presence of the bromine atom enhances its reactivity and lipophilicity, which can be advantageous for biological interactions. evitachem.com Furthermore, it is listed as a protein degrader building block, highlighting its potential role in targeted protein degradation research. calpaclab.com

Remaining Challenges and Open Questions

Despite the progress, several challenges and unanswered questions remain in the research of this compound. A primary challenge lies in the development of more efficient and environmentally friendly synthetic methods. While current methods are effective, they often rely on expensive reagents and require significant purification steps. evitachem.com

The full scope of its biological activities and potential therapeutic applications is still largely unexplored. While it is identified as a promising scaffold, detailed studies on its specific biological targets and mechanisms of action are limited in the public domain. The exploration of its derivatives, such as the corresponding diketone, 1-(4-bromophenyl)-2-phenylethane-1,2-dione, has begun, but a comprehensive understanding of how structural modifications impact activity is needed. rsc.orgbldpharm.com

Another open question revolves around the material science applications of this compound. While its use in polymer synthesis is suggested, there is a need for more extensive research to demonstrate its practical utility and the specific properties it imparts to materials. evitachem.com

Promising Avenues for Future Academic Research

The future of academic research on this compound is rich with possibilities. A significant area for exploration is the development of novel synthetic methodologies that are more atom-economical and utilize greener solvents and catalysts.

In the realm of medicinal chemistry, there is a vast opportunity to synthesize and screen a library of derivatives of this compound. By modifying the phenyl ring or the diol moiety, researchers could uncover compounds with enhanced potency and selectivity for various biological targets. For instance, the synthesis of novel quinoline-oxadiazole derivatives from related bromophenyl compounds has shown promise in developing anticancer and antimicrobial agents, suggesting a potential direction for derivatives of this diol. researchgate.netrsc.org

Furthermore, in-depth mechanistic studies are needed to elucidate the precise interactions of this compound and its derivatives with biological macromolecules. Computational docking studies, similar to those performed on related compounds, could provide valuable insights into potential binding modes and guide the design of new molecules. mdpi.com

Potential for Novel Applications and Discoveries

The unique structural features of this compound hold the potential for the discovery of novel applications. Its role as a building block for PROTACs (Proteolysis Targeting Chimeras) is an exciting prospect, given the growing interest in targeted protein degradation as a therapeutic strategy. medchemexpress.com

In material science, the incorporation of this brominated diol into polymers could lead to materials with enhanced flame retardancy, a property often associated with brominated compounds. Its diol functionality also allows for its use in the synthesis of polyesters and polyurethanes with potentially unique thermal and mechanical properties.

Moreover, the exploration of its use in the development of dual-action agents, such as dual aromatase-tubulin inhibitors for breast cancer, presents a compelling avenue for future discoveries. mdpi.comcardiff.ac.uk The synthesis of pyrazoline derivatives from similar starting materials has also been explored, indicating another potential class of compounds with interesting biological activities that could be derived from this compound. mdpi.com The discovery of a potent dual endothelin receptor antagonist, Macitentan, which contains a bromophenyl group, further underscores the potential of this chemical motif in drug discovery. researchgate.net

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)ethane-1,2-diol, and how can purity be confirmed?